2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound featuring a benzo[lmn][3,8]phenanthroline core with pyrrolidin-1-yl propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsCommon reagents used in these reactions include pyrrolidine, propyl halides, and various catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronics .
Mechanism of Action
The mechanism of action of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-yl groups enhance its binding affinity to specific proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Similar structure but with dimethylamino groups instead of pyrrolidin-1-yl groups.
2,7-Bis(3-(4-morpholinyl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Contains morpholinyl groups, offering different chemical properties and applications.
Uniqueness
The uniqueness of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of pyrrolidin-1-yl groups enhances its potential as a versatile scaffold in drug discovery and material science .
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
6,13-bis(3-pyrrolidin-1-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H32N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)18-6-16-30-13-3-4-14-30)10-8-20(23(19)24)26(34)31(25)17-5-15-29-11-1-2-12-29/h7-10H,1-6,11-18H2 |
InChI Key |
BSVAMKRLDSNSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCN6CCCC6)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.